molecular formula C21H20N4O3S B6473840 1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide CAS No. 2640896-53-1

1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6473840
CAS No.: 2640896-53-1
M. Wt: 408.5 g/mol
InChI Key: AJIZTTKMXQNHON-UHFFFAOYSA-N
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Description

1-Benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a quinazolinone core fused with a pyrrolidine-carboxamide moiety. The quinazolinone scaffold (3,4-dihydroquinazolin-4-one) is substituted at the 2-position with a methylsulfanyl group and at the 3-position with a benzyl-linked pyrrolidine-5-one carboxamide. Its synthesis likely involves cyclocondensation or multi-step functionalization, as seen in analogous compounds .

Properties

IUPAC Name

1-benzyl-N-(2-methylsulfanyl-4-oxoquinazolin-3-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-29-21-22-17-10-6-5-9-16(17)20(28)25(21)23-19(27)15-11-18(26)24(13-15)12-14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIZTTKMXQNHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide can be achieved through multi-step organic synthesis.

  • Starting Materials:

  • Reaction Conditions: : Typical conditions could include the use of anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF), controlled temperatures, and specific catalysts or reagents like triethylamine (TEA) or thionyl chloride (SOCl₂).

Industrial Production Methods

In an industrial setting, the production might involve:

  • High-Throughput Screening: : Utilizing automated systems to optimize reaction conditions.

  • Scalable Reactions: : Employing large-scale reactors with temperature and pressure control to ensure high yield and purity.

  • Purification: : Utilizing techniques like recrystallization, column chromatography, or HPLC (High-Performance Liquid Chromatography) for purification.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:

  • Oxidation: : Potentially forms sulfoxides or sulfones when oxidized.

  • Reduction: : Could reduce ketone to alcohol under appropriate conditions.

  • Substitution: : Benzyl and methylsulfanyl groups can be substituted with other nucleophiles or electrophiles.

  • Hydrolysis: : The amide bond could be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Sodium hydride (NaH), alkyl halides.

  • Hydrolysis: : Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

  • Sulfoxides and Sulfones: : From oxidation.

  • Alcohols: : From reduction.

  • Substituted Quinazolinones: : From nucleophilic or electrophilic substitution.

  • Carboxylic Acids and Amines: : From hydrolysis.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used in the synthesis of complex organic molecules.

  • Catalysts: : Potential use in catalysis for organic transformations.

Biology

  • Enzyme Inhibition Studies: : Investigating interactions with enzymes and potential inhibition mechanisms.

  • Biomolecular Interactions: : Studying how this compound interacts with biological macromolecules like proteins and DNA.

Medicine

  • Drug Development: : Potential lead compound for developing novel therapeutics targeting specific pathways.

  • Pharmacokinetics: : Studying the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound.

Industry

  • Material Science: : Potential use in developing new materials with unique properties.

  • Agriculture: : Could be explored as a precursor for agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide might exert its effects through:

  • Enzyme Inhibition: : Binding to active sites of enzymes, inhibiting their function.

  • Receptor Interaction: : Modulating receptor activities, possibly acting as an agonist or antagonist.

  • Signal Transduction Pathways: : Influencing various cellular pathways, affecting gene expression, and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The target compound shares the 3,4-dihydroquinazolin-4-one core with derivatives reported in Acta Crystallographica Section E (). However, substituents differ significantly:

  • Target Compound : 2-(methylsulfanyl), 3-(benzyl-pyrrolidine-carboxamide).
  • Compound : 3-(methyl), 4-(acetyl), and a benzamide substituent.

The methylsulfanyl group at position 2 is a conserved feature in several analogs (e.g., ), suggesting its role in electronic modulation or binding interactions.

Functional Group Variations

  • Pyrrolidine vs. Benzamide : The target’s pyrrolidine-5-one carboxamide may enhance solubility or conformational flexibility compared to the rigid benzamide group in ’s compound.
  • Methylsulfanyl vs. Chlorophenylsulfanyl : ’s 5-(3-chlorophenylsulfanyl)-pyrazole derivative highlights how bulkier sulfanyl groups might sterically hinder interactions .

Research Findings and Implications

  • Methylsulfanyl Group : Common in analogs (), this group may enhance electron-withdrawing effects or participate in hydrophobic interactions.

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